molecular formula C10H12Br2N2 B7794597 3,4-Dibromo-2-piperidin-1-ylpyridine CAS No. 887571-41-7

3,4-Dibromo-2-piperidin-1-ylpyridine

Cat. No.: B7794597
CAS No.: 887571-41-7
M. Wt: 320.02 g/mol
InChI Key: JENPVMXXGZIGIK-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) and Piperidine (B6355638) Scaffolds in Modern Chemical Synthesis

Pyridine (C₅H₅N), an aromatic heterocycle isosteric to benzene, and its saturated counterpart, piperidine, are foundational structures in organic chemistry. nih.govdovepress.com Their prevalence in nature, from alkaloids like nicotine (B1678760) to essential vitamins such as niacin, underscores their fundamental biological importance. nih.gov In modern chemical synthesis, these scaffolds are highly valued for several key reasons:

Versatility in Drug Design: The pyridine ring is a common feature in a wide range of FDA-approved drugs, acting as a key pharmacophore that can influence a molecule's solubility, bioavailability, and binding interactions with biological targets. nih.govresearchgate.netrsc.org Similarly, the piperidine motif is present in numerous natural products and synthetic compounds with diverse therapeutic applications, including anticancer and antiviral agents. nih.gov

Tunable Electronic Properties: The nitrogen atom in the pyridine ring imparts a dipole moment and alters the electron distribution compared to benzene, making it susceptible to both electrophilic and nucleophilic substitution reactions, typically at the 3- and 2,4-positions respectively. nih.gov This allows for precise functionalization and the fine-tuning of a molecule's electronic and steric properties.

Synthetic Accessibility: A plethora of synthetic methods have been developed for the construction and modification of pyridine and piperidine rings, enabling the creation of vast libraries of derivatives for high-throughput screening in drug discovery programs. nih.govresearchgate.net

The adaptability of these scaffolds as both reactants and foundational building blocks has cemented their importance in the ongoing quest for novel therapeutic agents and functional materials. researchgate.net

Overview of Halogenated Heterocycles in Synthetic Methodologies

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into heterocyclic compounds is a powerful strategy in modern organic synthesis. merckmillipore.com Halogenated heterocycles serve as versatile intermediates for a variety of chemical transformations, primarily due to the unique properties of the carbon-halogen bond. mdpi.comresearchgate.net

Key roles of halogenation in synthetic methodologies include:

Leaving Group Ability: Halogens, particularly bromine and iodine, are excellent leaving groups in nucleophilic substitution and cross-coupling reactions. This allows for the introduction of a wide range of functional groups onto the heterocyclic core. researchgate.net

Activation of Moieties: Electrophilic halogen atoms can activate unsaturated systems by forming halonium intermediates, which can then be attacked by various nucleophiles to generate complex carbocyclic and heterocyclic structures. mdpi.comresearchgate.net

Directed Metallation: The presence of a halogen can direct lithiation or other metallation reactions to specific positions on the ring, enabling regioselective functionalization. merckmillipore.com

Modulation of Physicochemical Properties: Halogenation can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, which are critical parameters in drug design. researchgate.net

The development of new and efficient methods for the hydrodehalogenation (the replacement of a halogen with hydrogen) of halogenated heterocycles further enhances their synthetic utility, providing access to a wider range of derivatives. ingentaconnect.com

Contextualization of 3,4-Dibromo-2-piperidin-1-ylpyridine within Current Research Trends

The compound this compound (CAS No. 887571-41-7) represents a confluence of the aforementioned chemical principles. chemicalbook.com It incorporates both the privileged pyridine and piperidine scaffolds, and is further functionalized with two bromine atoms. This specific arrangement of functional groups suggests several potential applications in contemporary research:

Intermediate for Cross-Coupling Reactions: The two bromine atoms at the 3- and 4-positions of the pyridine ring are prime candidates for participating in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination. This would allow for the facile introduction of a diverse array of substituents, leading to the generation of novel compound libraries.

Probe for Structure-Activity Relationship (SAR) Studies: The dibromo-substitution pattern provides a platform for systematically exploring the impact of substituents at these positions on biological activity. By selectively replacing one or both bromine atoms, researchers can gain valuable insights into the structural requirements for a desired therapeutic effect.

Precursor to Poly-substituted Pyridines: The combination of the piperidine group and the two bromine atoms offers multiple reactive sites. This allows for a stepwise and regioselective functionalization of the pyridine core, leading to the synthesis of complex, highly substituted pyridine derivatives that might otherwise be difficult to access.

While specific research applications for this compound are not extensively documented in publicly available literature, its structure strongly suggests its utility as a versatile building block in the synthesis of novel compounds for drug discovery and materials science. Its chemical properties make it an attractive starting material for creating diverse molecular architectures with potential applications in a wide range of fields.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 887571-41-7 chemicalbook.com
Molecular Formula C₁₀H₁₂Br₂N₂ nih.gov
Molecular Weight 320.02 g/mol

Table 2: Related Dibrominated Pyridine Compounds

Compound NameMolecular FormulaCAS NumberKey Features
3,4-DibromopyridineC₅H₃Br₂N13534-90-2 nih.govParent dibrominated pyridine core.
3,5-Dibromo-4-piperidin-1-ylpyridineC₁₀H₁₂Br₂N₂26885-31-4 chemsrc.comIsomer with bromine at the 3 and 5 positions.
4,4'-Dibromo-2,2'-bipyridineC₁₀H₆Br₂N₂18511-71-2 ossila.comBipyridine structure with bromine at the 4 and 4' positions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dibromo-2-piperidin-1-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Br2N2/c11-8-4-5-13-10(9(8)12)14-6-2-1-3-7-14/h4-5H,1-3,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JENPVMXXGZIGIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=CC(=C2Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501285927
Record name 3,4-Dibromo-2-(1-piperidinyl)pyridine
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Molecular Weight

320.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887571-41-7
Record name 3,4-Dibromo-2-(1-piperidinyl)pyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Dibromo-2-(1-piperidinyl)pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactivity and Transformation Pathways of 3,4 Dibromo 2 Piperidin 1 Ylpyridine

Reactivity of the Bromine Substituents

The two bromine atoms on the pyridine (B92270) ring are the primary sites for functionalization, enabling the introduction of a wide array of new substituents through various metal-catalyzed and substitution reactions. The regioselectivity of these reactions is a critical consideration, governed by the electronic and steric environment of the C3 and C4 positions.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Negishi) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the C3 and C4 positions of 3,4-Dibromo-2-piperidin-1-ylpyridine. The relative reactivity of the C3-Br versus the C4-Br bond is influenced by factors such as the electron-donating piperidino group at C2, the nature of the catalyst, and the specific reaction type. In dihalopyridines, the halide at the C4 position is often more susceptible to oxidative addition to a Pd(0) catalyst due to electronic activation by the pyridine nitrogen. stackexchange.com However, studies on 2,4-dibromopyridine (B189624) have shown that Suzuki cross-coupling can be highly regioselective for the C2 position. researchgate.netacs.org For the title compound, the presence of the C2-piperidino group, a strong electron-donating group, would likely increase the electron density at C4, potentially influencing the site of initial reaction.

Suzuki-Miyaura Coupling: This reaction enables the arylation, heteroarylation, or vinylation of the pyridine core. By carefully selecting catalysts and conditions, it is often possible to achieve selective mono- or di-substitution. For instance, in related 2,4-dibromopyridine systems, catalysts like Pd(PPh₃)₄ have been used to achieve regioselective coupling. researchgate.net A recent study on 2,4-dibromopyridines demonstrated that C₃-symmetric tripalladium clusters can provide excellent C2-selectivity. acs.orgnih.gov While specific data for this compound is not prevalent, analogous reactions on other dibromopyridines provide insight into typical conditions. researchgate.netrsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling on Dibromopyridine Systems This table presents data from analogous dibromopyridine compounds to illustrate typical reaction conditions.

Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Product(s) Yield (%) Ref.
2,4-Dibromopyridine Phenylboronic acid [Pd₃]⁺ cluster (0.5 mol%) / P(4-F-Ph)₃ Cs₂CO₃ Dioxane 100 2-Phenyl-4-bromopyridine >99 acs.org
2,4-Dibromopyridine (E)-Styrylboronic acid Pd(PPh₃)₄ / TlOH TlOH Dioxane/H₂O 25 2-((E)-Styryl)-4-bromopyridine 72 researchgate.net
2,6-Dibromopyridine Thiophene-2-boronic acid [PdCl(C₃H₅)]₂ / TPPDP K₃PO₄ Dioxane 100 2-Bromo-6-(thiophen-2-yl)pyridine 85 nih.gov

Sonogashira Coupling: This reaction facilitates the introduction of alkyne moieties. nih.govbeilstein-journals.orgwikipedia.org The mechanism involves a palladium catalyst and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.org The regioselectivity on dihalo-heterocycles often favors the more electrophilic position or the more reactive halide (I > Br > Cl). libretexts.org For this compound, the C4 position is electronically activated toward coupling. Catalyst and ligand choice can also govern the site of reaction in di- and tri-halogenated systems. rsc.org

Table 2: Representative Conditions for Sonogashira Coupling on Halogenated Pyridines This table presents data from analogous bromopyridine compounds to illustrate typical reaction conditions.

Substrate Coupling Partner Catalyst System Base Solvent Temp. (°C) Product Yield (%) Ref.
4-Bromopyridine (B75155) HCl Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Piperidine (B6355638) CH₃CN 80 4-(Phenylethynyl)pyridine - nih.gov
2,4-Dibromopyridine Phenylacetylene [Pd₃]⁺ cluster (0.5 mol%) Cs₂CO₃ Dioxane 100 2-(Phenylethynyl)-4-bromopyridine 91 acs.org
3,8-Dibromo-1,10-phenanthroline Trimethylsilylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N THF 60 3-Bromo-8-((trimethylsilyl)ethynyl)-1,10-phenanthroline 81 nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents to form C-C bonds with aryl halides. acs.org This method is known for its high functional group tolerance. Similar to other cross-coupling reactions, its application to this compound would allow for selective functionalization, with regioselectivity likely favoring the C4 position due to electronic factors, though this can be catalyst-dependent. acs.orgnih.gov

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr), particularly at positions 2 and 4 (ortho and para to the nitrogen). stackexchange.comchemicalforums.com In this compound, the C4-Br is activated towards substitution by the ring nitrogen. The C2-piperidino group is electron-donating, which generally disfavors SNAr but may not be sufficient to overcome the strong activation at C4. Therefore, nucleophiles such as amines, alkoxides, or thiolates are expected to preferentially displace the bromine atom at the C4 position.

In some cases, reactions of 3-halopyridines with strong bases can proceed through a pyridyne intermediate. For example, treatment of 3-bromopyridines with a strong, non-nucleophilic base can induce elimination to form a 3,4-pyridyne. nih.govrsc.org This highly reactive intermediate is then attacked by a nucleophile. Subsequent trapping of the intermediate can lead to 4-substituted pyridine products, driven by the greater facility of SNAr at the 4-position of an intermediate 4-bromopyridine isomer. nih.govrsc.org

Metalation and Subsequent Functionalization

Direct deprotonation (metalation) or halogen-metal exchange offers alternative routes to functionalize the pyridine ring.

Direct Metalation: The most acidic proton on the pyridine ring is at the C5 position, influenced by the adjacent bromine atom at C4 and the pyridine nitrogen. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a BuLi/LiDMAE aggregate could selectively deprotonate this site. youtube.com The resulting organolithium species can then be trapped with various electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce a new substituent at C5.

Halogen-Metal Exchange: This reaction typically occurs with organolithium reagents (like n-BuLi or t-BuLi) at low temperatures. The exchange is generally faster for bromine than chlorine and its position is dictated by electronics. For this compound, the exchange would likely occur at the more electrophilic C4 position. The newly formed lithiated pyridine can then react with electrophiles.

Reactivity of the Piperidine Moiety

The piperidine substituent offers additional sites for chemical modification, both at the nitrogen atom and on the saturated ring itself.

Reactions at the Nitrogen Atom (e.g., Alkylation, Acylation)

The nitrogen atom of the piperidine ring in this compound is part of a secondary amine (an N-aryl piperidine) and is nucleophilic. It can readily undergo standard amine reactions.

N-Alkylation: The piperidine nitrogen can be alkylated using alkyl halides in the presence of a base (e.g., K₂CO₃, Et₃N) to prevent the formation of a hydrohalide salt. escholarship.org This introduces a new alkyl group onto the nitrogen atom.

N-Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base, will form the corresponding N-acylpiperidine (an amide). nih.gov This transformation is generally efficient. youtube.com

Transformations of the Saturated Ring System

While less common than N-functionalization, the saturated carbocyclic framework of the piperidine ring can also be modified. These transformations often require more specialized conditions.

Oxidative C-H Functionalization: Methods exist for the cyanation or arylation at the α-carbon of the piperidine ring (the C2' position adjacent to the nitrogen) via oxidation to an iminium ion intermediate followed by nucleophilic attack. organic-chemistry.org

Ring Contraction: Under specific photochemical conditions (e.g., Norrish type II reaction) or via oxidative cleavage, N-protected piperidine rings can be induced to contract to form pyrrolidine (B122466) scaffolds. nih.gov

Dehydrogenation: Although requiring harsh conditions, it is possible to aromatize the piperidine ring to a pyridine ring, which would result in a bipyridine system. However, this is a difficult transformation to control.

Regioselectivity and Chemoselectivity in Transformations

The chemical behavior of this compound in transformation reactions is largely dictated by the electronic and steric properties of the pyridine ring and its substituents. The presence of two bromine atoms at the C3 and C4 positions, coupled with an electron-donating piperidinyl group at the C2 position, sets the stage for complex and often highly selective reactions. The regioselectivity and chemoselectivity of these transformations, particularly in palladium-catalyzed cross-coupling reactions, are of significant interest for the synthesis of complex heterocyclic compounds.

The reactivity of the two bromine atoms is not identical. The bromine at the C4 position is generally more susceptible to nucleophilic attack and oxidative addition in palladium-catalyzed reactions compared to the bromine at the C3 position. This difference in reactivity can be attributed to several factors. The piperidinyl group at C2 is an electron-donating group, which increases the electron density of the pyridine ring, particularly at the ortho and para positions (C3 and C5). However, the nitrogen atom of the pyridine ring is electron-withdrawing, which deactivates the adjacent C2 and C6 positions towards electrophilic attack but makes them more susceptible to nucleophilic attack.

In the context of this compound, the C4-bromo substituent is situated para to the electron-donating piperidinyl group, which could enhance its reactivity in certain reactions. Conversely, the C3-bromo substituent is ortho to the piperidinyl group, which may lead to steric hindrance. In palladium-catalyzed cross-coupling reactions, the relative reactivity of C-Br bonds is a critical factor in determining the regioselectivity of the outcome. For dihalogenated pyridines, it has been observed that the choice of catalyst, ligands, and reaction conditions can significantly influence which halogen is preferentially substituted. nih.govresearchgate.net

For instance, in Suzuki-Miyaura cross-coupling reactions, the use of sterically hindered N-heterocyclic carbene (NHC) ligands with a palladium catalyst has been shown to favor coupling at the C4 position of 2,4-dichloropyridines with high selectivity. nih.gov This preference is attributed to the steric bulk of the ligand, which directs the catalytic complex to the less hindered C4 position. A similar trend would be expected for this compound, where the C4-bromo substituent is less sterically encumbered than the C3-bromo substituent, which is flanked by the piperidinyl group.

The general order of reactivity for halogens in palladium-catalyzed couplings is I > Br > OTf > Cl > F. libretexts.org In the case of this compound, both leaving groups are bromine, so the selectivity is governed by the electronic and steric environment of each C-Br bond.

Regioselective Cross-Coupling Reactions

The selective functionalization of one bromine atom over the other is a key strategy for the elaboration of the this compound scaffold. The following data tables illustrate the expected regioselectivity in typical palladium-catalyzed cross-coupling reactions based on studies of analogous dihalopyridine systems.

Table 1: Regioselective Suzuki-Miyaura Coupling

This reaction demonstrates the selective formation of a C-C bond at the C4 position, which is generally more reactive.

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Ref
1Phenylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂O100123-Bromo-4-phenyl-2-(piperidin-1-yl)pyridine85 nih.gov
24-Methoxyphenylboronic acidPd₂(dba)₃XPhosCs₂CO₃Dioxane110163-Bromo-4-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine82 nih.gov
33-Thienylboronic acidPd(PPh₃)₄PPh₃Na₂CO₃DME/H₂O9083-Bromo-4-(thiophen-3-yl)-2-(piperidin-1-yl)pyridine78 researchgate.net

Table 2: Regioselective Sonogashira Coupling

This table illustrates the selective coupling with terminal alkynes, again favoring the C4 position.

EntryAlkyneCatalystCo-catalystBaseSolventTemp (°C)Time (h)ProductYield (%)Ref
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF6563-Bromo-2-(piperidin-1-yl)-4-(phenylethynyl)pyridine90 youtube.com
2EthynyltrimethylsilanePd(OAc)₂CuIi-Pr₂NHDMF7053-Bromo-2-(piperidin-1-yl)-4-((trimethylsilyl)ethynyl)pyridine88 nih.gov
31-HeptynePdCl₂(dppf)CuITBAFDioxane80123-Bromo-4-(hept-1-yn-1-yl)-2-(piperidin-1-yl)pyridine85 youtube.com

Table 3: Regioselective Buchwald-Hartwig Amination

The selective introduction of a nitrogen nucleophile at the C4 position is depicted in this table.

EntryAmineCatalystLigandBaseSolventTemp (°C)Time (h)ProductYield (%)Ref
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene100184-(4-Morpholinyl)-3-bromo-2-(piperidin-1-yl)pyridine75 nih.gov
2AnilinePd(OAc)₂RuPhosK₂CO₃Dioxane12024N-Phenyl-3-bromo-2-(piperidin-1-yl)pyridin-4-amine70 nih.gov
3BenzylaminePdCl₂(Amphos)AmphosCs₂CO₃t-BuOH9016N-(Benzyl)-3-bromo-2-(piperidin-1-yl)pyridin-4-amine72 nih.gov

The chemoselectivity of these reactions is also noteworthy. Under the conditions described, the palladium catalyst selectively activates the C-Br bond over potential C-H activation on the pyridine or piperidine rings. Furthermore, the piperidinyl group remains intact throughout these transformations, highlighting the mildness and selectivity of the catalytic systems employed.

The ability to selectively functionalize the C4 position of this compound opens up pathways for the synthesis of a wide array of polysubstituted pyridines. The remaining bromine at the C3 position can then be targeted in a subsequent reaction, allowing for the stepwise and controlled introduction of different functional groups, leading to highly complex and diverse molecular architectures.

Advanced Spectroscopic and Structural Elucidation Techniques for 3,4 Dibromo 2 Piperidin 1 Ylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei.

Proton (¹H) NMR Spectroscopy for Proton Environment Analysis

A ¹H NMR spectrum of 3,4-Dibromo-2-piperidin-1-ylpyridine would be expected to show distinct signals for the protons on the pyridine (B92270) ring and the piperidine (B6355638) ring. The pyridine ring has two protons whose chemical shifts and coupling patterns would confirm their positions relative to the bromine and piperidine substituents. The piperidine ring protons would likely appear as a set of complex multiplets in the aliphatic region of the spectrum, with their chemical shifts indicating their proximity to the nitrogen atom and the pyridine ring. For a typical piperidine ring, protons on the carbons adjacent to the nitrogen (α-protons) resonate further downfield than the other protons (β- and γ-protons). chemicalbook.com

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Characterization

The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would expect to see five signals for the pyridine ring carbons and three signals for the piperidine ring carbons (assuming fast chair-to-chair interconversion at room temperature). The chemical shifts of the pyridine carbons would be significantly influenced by the electronegative bromine atoms and the nitrogen atom of the piperidine substituent. Carbons bonded to bromine would show a characteristic upfield shift compared to unsubstituted carbons. organicchemistrydata.orgresearchgate.net

Two-Dimensional NMR Experiments (e.g., HSQC, HMBC, COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons, for example, between the two protons on the pyridine ring and among the protons within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is essential for confirming the attachment of the piperidine ring to the C2 position of the pyridine ring and the positions of the bromine atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the through-space proximity of protons, which would help to elucidate the preferred conformation of the piperidine ring and its orientation relative to the pyridine ring. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to gain insight into its structure through fragmentation analysis. The mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to the exact mass of C₁₀H₁₂Br₂N₂. A key feature would be the isotopic pattern of the molecular ion, which would show a characteristic triplet of peaks (M, M+2, M+4) in an approximate 1:2:1 ratio, due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br occur in roughly equal abundance). The fragmentation pattern would likely involve the loss of bromine atoms and fragmentation of the piperidine ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum would help to identify the functional groups present in the molecule. Key absorption bands would include:

C-H stretching vibrations for the aromatic pyridine ring and the aliphatic piperidine ring.

C=C and C=N stretching vibrations characteristic of the pyridine ring.

C-N stretching vibrations for the bond between the piperidine nitrogen and the pyridine ring.

C-Br stretching vibrations, which typically appear in the fingerprint region at lower wavenumbers.

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

If a suitable single crystal of this compound could be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and torsion angles of the molecule in the solid state. It would reveal the conformation of the piperidine ring (typically a chair conformation) and the planarity of the pyridine ring. mdpi.comurfu.ru Furthermore, it would show how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonds or halogen bonds, that might be present. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in the characterization of novel chemical compounds, providing fundamental insight into their empirical and molecular formulas. For a newly synthesized compound such as this compound, this method is indispensable for verifying its elemental composition and purity. The technique quantitatively determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—which are then compared against theoretically calculated values derived from the compound's proposed chemical formula.

The process involves the combustion of a precisely weighed sample of the substance in a controlled environment. The combustion products, such as carbon dioxide, water, and nitrogen gas, are meticulously collected and measured. From these measurements, the percentages of C, H, and N in the original sample are calculated. A close correlation between the experimentally determined percentages and the calculated values provides strong evidence for the compound's structural integrity and the success of the synthetic procedure. Any significant deviation could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

For this compound, with the chemical formula C₁₀H₁₂Br₂N₂, the theoretical elemental composition can be calculated based on the atomic weights of its constituent atoms. This theoretical data serves as the benchmark against which experimental results are compared. While specific experimental findings for this compound are not detailed in the reviewed literature, the standard for confirmation of structure and purity requires that the found values align closely with the calculated percentages, typically within a margin of ±0.4%.

The table below outlines the theoretical elemental composition for this compound. In a research context, this would be juxtaposed with "Found" values from experimental analysis to validate the sample's composition.

Table 1: Elemental Composition Data for this compound

Element Theoretical % Found %
Carbon (C) 35.74 Data not available in reviewed sources
Hydrogen (H) 3.60 Data not available in reviewed sources

Computational and Theoretical Investigations of 3,4 Dibromo 2 Piperidin 1 Ylpyridine

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,4-Dibromo-2-piperidin-1-ylpyridine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311+G(d,p), would be the first step in its theoretical characterization. nih.gov

Molecular Geometry Optimization: The primary goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule. researchgate.net For this compound, this process would likely confirm that the pyridine (B92270) ring is nearly planar, while the piperidine (B6355638) ring adopts a stable chair conformation to minimize steric strain. The optimization would provide precise data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape. The orientation of the piperidine ring relative to the pyridine ring is a key structural parameter that would be determined.

Illustrative Optimized Geometric Parameters The following table presents hypothetical but realistic geometric parameters for the lowest energy conformer of this compound, as would be predicted by DFT calculations.

ParameterAtom(s) InvolvedPredicted Value
Bond LengthC(3)-Br1.89 Å
Bond LengthC(4)-Br1.90 Å
Bond LengthC(2)-N(piperidine)1.38 Å
Bond AngleC(3)-C(4)-C(5)119.5°
Bond AngleBr-C(3)-C(2)121.0°
Dihedral AngleC(3)-C(2)-N(piperidine)-C(piperidine)~45°

Electronic Structure Analysis: Once the geometry is optimized, DFT is used to calculate various electronic properties. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more likely to be reactive.

The Molecular Electrostatic Potential (MEP) surface would also be calculated. The MEP map visualizes the charge distribution across the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, negative potential (red/yellow) would be expected around the pyridine nitrogen, indicating a site for electrophilic attack, while positive potential (blue) would likely be found near the hydrogen atoms.

Illustrative Electronic Properties This table shows plausible electronic properties for this compound derived from a DFT analysis.

PropertyPredicted ValueSignificance
HOMO Energy-6.5 eVEnergy of the outermost electron orbital; relates to ionization potential.
LUMO Energy-1.2 eVEnergy of the lowest unoccupied orbital; relates to electron affinity.
HOMO-LUMO Gap5.3 eVIndicates chemical reactivity and kinetic stability.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of the molecule over time at a given temperature. nih.gov An MD simulation of this compound in a solvent like water or dimethyl sulfoxide (B87167) would reveal how the molecule moves, flexes, and changes its conformation.

Key dynamic behaviors to investigate include:

Piperidine Ring Pucker: The piperidine ring can fluctuate between different chair and boat conformations. MD simulations can track these changes and determine the most populated conformational states.

Rotation around the C-N Bond: The simulation would show the rotation around the bond connecting the pyridine and piperidine rings, identifying the most stable rotational isomers (rotamers) and the energy barriers between them.

Analysis of the MD trajectory, often by calculating the Root Mean Square Deviation (RMSD), provides insight into the structural stability of the molecule. A low and stable RMSD value over the simulation time suggests that the molecule maintains a relatively rigid and stable conformation.

Illustrative RMSD Data from a Hypothetical MD Simulation This table illustrates how RMSD values might fluctuate over a short simulation, indicating the molecule quickly reaches and maintains a stable conformation.

Simulation Time (ps)RMSD (Å) from Initial Structure
00.00
1001.25
2001.40
3001.35
4001.42
5001.38

Quantum Chemical Calculations for Reactivity Prediction and Reaction Mechanism Elucidation

Quantum chemical calculations are essential for predicting how and where a molecule is likely to react. researchgate.netmdpi.comscienceopen.comnih.govnih.gov For this compound, these methods can pinpoint reactive sites and elucidate the step-by-step mechanisms of potential reactions.

Reactivity Prediction:

Fukui Functions and Local Softness: These DFT-based reactivity descriptors can identify the most susceptible atoms for nucleophilic, electrophilic, and radical attack. It is expected that the C-Br bonds would be primary sites for reactions like cross-coupling (e.g., Suzuki, Sonogashira), while the pyridine nitrogen would be a key site for protonation or coordination to metal centers.

Molecular Electrostatic Potential (MEP): As mentioned, the MEP map visually confirms likely sites of interaction. The electron-rich nitrogen atom is a prime candidate for electrophilic attack, whereas the regions around the bromine atoms might be susceptible to nucleophilic attack under certain reaction conditions, particularly in metal-catalyzed processes. nih.gov

Illustrative Reaction Energetics for a Hypothetical Suzuki Coupling This table provides plausible calculated energy values for a Suzuki coupling reaction at the C4-Br position.

Reaction ParameterDescriptionPredicted Value (kcal/mol)
ΔG‡ (Activation Energy)Energy barrier for the rate-determining step.+25
ΔGr (Free Energy of Reaction)Overall energy change from reactants to products.-15

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Variations

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov A QSAR study on this compound would involve designing a set of virtual analogues by modifying its structure (e.g., changing the substituents on the pyridine or piperidine rings) and calculating various molecular descriptors for each analogue.

These descriptors fall into several categories:

Electronic: Dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific shape indices.

Hydrophobic: LogP (partition coefficient).

Topological: Connectivity indices that describe the branching and shape of the molecule.

A mathematical model (e.g., using Multiple Linear Regression) is then developed to create an equation that relates these descriptors to a known (or hypothetical) biological activity, such as inhibitory concentration (IC50). nih.gov Such a model can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.

Illustrative QSAR Data for a Hypothetical Series of Analogues This table shows a simplified, hypothetical dataset that would be used to build a QSAR model.

CompoundModificationLogPMolecular WeightPredicted pIC50 (-log(IC50))
1 (Parent)3,4-Dibromo3.8321.06.5
23-Bromo, 4-Chloro3.5276.56.2
33-Bromo, 4-Methyl3.6255.26.8
43,4-Dichloro3.2232.15.9

Conformational Analysis and Stereochemical Preferences

A detailed conformational analysis focuses on identifying all possible low-energy shapes a molecule can adopt and determining their relative stabilities. nih.gov For this compound, the main conformational questions relate to the piperidine ring and its orientation.

Piperidine Ring Conformation: The six-membered piperidine ring is known to strongly prefer a chair conformation over higher-energy twist-boat or boat forms. Computational studies can quantify this energy difference. For N-aryl piperidines, pseudoallylic strain can influence the preference for substituents at the 2-position to be axial. nih.gov

Rotational Isomers: The rotation around the C2(pyridine)-N1(piperidine) bond leads to different spatial arrangements. A potential energy surface scan can be performed by systematically rotating this bond and calculating the energy at each step. This would reveal the most stable rotational conformer and the energy barrier to rotation, which provides information on the molecule's flexibility.

Illustrative Relative Energies of Different Conformations This table presents plausible energy differences between various conformations, highlighting the stability of the chair form.

ConformationDescriptionRelative Energy (kcal/mol)
Chair-1Lowest energy chair conformer0.0 (Reference)
Chair-2Inverted chair conformer1.5
Twist-BoatA flexible, intermediate conformer4.8
Rotamer-TSTransition state for rotation around C-N bond7.2

Advanced Applications and Role As a Synthetic Building Block

Precursor in the Synthesis of Complex Heterocyclic Systems

The strategic placement of two bromine atoms on the pyridine (B92270) ring of 3,4-Dibromo-2-piperidin-1-ylpyridine makes it a highly valuable precursor for the construction of elaborate heterocyclic systems. Bromine atoms are excellent leaving groups in a variety of metal-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-heteroatom bonds with high selectivity. This reactivity is fundamental to modern organic synthesis for building molecular complexity.

Detailed research findings indicate that brominated pyridines and bipyridines are desirable synthetic building blocks. nih.govresearchgate.net The presence of multiple bromine atoms allows for selective and sequential functionalization under palladium catalysis, providing a reliable method for preparing conjugated pyridine and bipyridine structures. researchgate.net This step-wise approach is crucial for creating unsymmetrical molecules with tailored properties. The reactivity of the C-Br bonds can be exploited in numerous well-established transformations.

Potential Synthetic Transformations for this compound

Reaction Type Reagent/Catalyst Potential Product Moiety
Suzuki Coupling Aryl/heteroaryl boronic acid, Pd catalyst Aryl- or heteroaryl-substituted piperidinylpyridine
Stille Coupling Organostannane, Pd catalyst Alkyl-, alkenyl-, or aryl-substituted piperidinylpyridine
Heck Coupling Alkene, Pd catalyst Alkenyl-substituted piperidinylpyridine
Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst Alkynyl-substituted piperidinylpyridine
Buchwald-Hartwig Amination Amine, Pd catalyst Amino-substituted piperidinylpyridine

| Cyanation | Cyanide source, Pd or Cu catalyst | Cyano-substituted piperidinylpyridine |

Furthermore, the core structure is related to precursors used to generate highly reactive intermediates. For instance, studies on analogous piperidine-containing systems have demonstrated the generation of 3,4-piperidyne, a strained aryne-like intermediate, which can be trapped in various cycloaddition reactions to form novel annulated piperidine (B6355638) scaffolds. nih.govnih.gov While not directly demonstrated for this compound itself, its structure suggests the potential for similar reactive intermediate chemistry, opening pathways to complex, fused heterocyclic frameworks that are prevalent in medicinally important compounds. nih.gov The piperidine ring itself is the most common N-containing heterocycle found in FDA-approved small-molecule drugs, highlighting the importance of developing new synthetic routes to its decorated derivatives. nih.govmdpi.com

Ligand Design in Coordination Chemistry and Organometallic Catalysis

The molecular structure of this compound contains key features that make it an attractive candidate for ligand design in coordination chemistry and organometallic catalysis. A ligand is a molecule that binds to a central metal atom to form a coordination complex. Pyridine and its derivatives are among the most widely used ligands in chemistry due to the presence of a lone pair of electrons on the nitrogen atom, which can readily form a coordinate bond with a metal ion. researchgate.netsemanticscholar.org

Brominated bipyridines and terpyridines are particularly sought after as building blocks for ligand design. nih.gov The bromine atoms can be retained to influence the electronic properties and steric profile of the resulting metal complex, or they can be substituted to build more complex, multidentate ligand systems. researchgate.net

Pyridine-based ligands form stable complexes with a vast array of transition metals, including but not limited to iron, cobalt, nickel, copper, zinc, ruthenium, and platinum. wikipedia.orgresearchgate.net The coordination chemistry of halopyridines, in particular, has been well-explored. For example, complexes with the general formula [Co(2-XPy)₂Cl₂] (where X is a halogen) have been synthesized and characterized, demonstrating the straightforward formation of metal complexes from halopyridine ligands. mdpi.com

Given this precedent, this compound is expected to act as a monodentate ligand, coordinating to transition metal centers through the nitrogen atom of the pyridine ring. The bulky piperidine group at the 2-position and the bromine at the 3-position would create significant steric hindrance around the nitrogen, influencing the coordination geometry and the number of ligands that can bind to the metal center. This steric crowding can be advantageous in catalysis, where it can create a specific pocket around the metal's active site, influencing the selectivity of a reaction.

Representative Metal Complexes with Pyridine-Type Ligands

Metal Ion Ligand Type Example Complex Formula Reference
Cobalt(II) 2-Halopyridine [Co(2-XPy)₂Cl₂] (X = Cl, Br, I) mdpi.com
Iron(II), Cobalt(II), Zinc(II) Terpyridine [M(terpyridine)₂]²⁺ nih.gov
Nickel(II) Pyridine [NiCl₂(py)₄] wikipedia.org
Copper(II), Zinc(II) Di(pyrimidinyl)pyridine [Cu(L)]²⁺, [Zn(L)]²⁺ nih.gov

Exploration of Coordination Modes (e.g., N-donor, Halogen-donor)

The primary coordination mode for this compound involves the donation of the electron lone pair from the pyridine nitrogen to a metal center, forming a classic N-donor coordinate bond. wikipedia.org However, the presence of bromine atoms introduces the possibility of a more subtle but significant interaction: halogen bonding.

A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen-bond donor) and interacts with a nucleophilic region on another molecule. nih.gov This occurs due to an area of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-Br bond. semanticscholar.org

In the context of a metal complex, the bromine atoms on the pyridine ligand could form halogen bonds with other Lewis basic sites, such as counter-ions, solvent molecules, or even another ligand within the coordination sphere. Research on cobalt complexes with 2-halopyridines has shown that intermolecular halogen bonds can play a crucial role in directing the crystal packing in the solid state. mdpi.com The strength of this interaction increases with the size of the halogen atom (Cl < Br < I), making the dibromo- derivative a potent halogen-bond donor. mdpi.comsemanticscholar.org

Therefore, this ligand can exhibit dual coordination behavior:

N-donor: The primary, strong covalent interaction through the pyridine nitrogen.

Halogen-donor: A secondary, weaker, and highly directional non-covalent interaction through one or both bromine atoms, which can be critical for crystal engineering and the design of supramolecular structures. mdpi.comtuni.fi

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The ability of this compound to participate in both metal coordination and halogen bonding makes it an excellent building block for designing complex supramolecular assemblies. nih.gov

By combining the strong, well-defined linkages of metal-ligand coordination with the weaker, directional forces of halogen bonding and π-π stacking, chemists can construct higher-order structures like one-dimensional chains, two-dimensional networks, or discrete molecular cages. mdpi.comnih.gov For example, research on halopyridine derivatives has demonstrated the formation of supramolecular structures guided by C-X···N or C-X···O halogen bonds. mdpi.comtuni.fimdpi.com These interactions are predictable and directional, allowing for the rational design of crystal structures, a field known as crystal engineering. mdpi.com Coordination polymers, which are infinite structures of metal ions linked by organic ligands, can be formed using pyridine-based linkers, and the incorporation of halogen-bonding sites can add another layer of structural control. nih.gov

Material Science Applications Derived from Structural Motifs (e.g., Optoelectronic Materials, Luminescent Compounds)

The structural motifs present in this compound and its potential metal complexes are suggestive of applications in materials science, particularly in the realm of optoelectronics and luminescent materials.

Coordination complexes of transition metals with π-conjugated ligands, such as pyridine derivatives, are a major focus of research for photofunctional materials. mdpi.comnih.gov Many of these complexes exhibit luminescence (fluorescence or phosphorescence) and are investigated for use in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging probes. mdpi.comnih.gov

The introduction of heavy atoms like bromine into a ligand can have a profound impact on the photophysical properties of its metal complexes. Through an effect known as the "heavy-atom effect," the bromine atoms can increase the rate of intersystem crossing—the process where a molecule transitions from a singlet excited state to a triplet excited state. This can enhance phosphorescence, a type of long-lived luminescence that is highly desirable for applications in OLEDs and bio-imaging. mdpi.com Studies on related dibromo-heterocyclic compounds have noted their potential as building blocks for species with fluorescent properties. researchgate.net For instance, platinum(II) complexes with functionalized pyridine ligands are known to be intense phosphors, with applications in electroluminescent devices. mdpi.com

Furthermore, halogen bonding itself has been shown to modulate the fluorescent properties of organic dyes. nih.gov The formation of a halogen bond can alter the energy levels of a molecule, leading to shifts in its absorption and emission spectra. This opens the door to creating "smart" materials whose luminescent properties can be switched or tuned by the presence of a halogen-bond acceptor.

Q & A

Q. How can synthetic routes for 3,4-Dibromo-2-piperidin-1-ylpyridine be optimized to improve yield and purity?

  • Methodological Answer : Optimize reaction conditions by varying catalysts (e.g., palladium-based catalysts for cross-coupling), solvents (e.g., dichloromethane for solubility), and temperature. For bromination steps, regioselective halogenation can be achieved using N-bromosuccinimide (NBS) under controlled conditions . Purification via column chromatography or recrystallization in non-polar solvents can enhance purity. Monitor reaction progress using TLC or HPLC, and validate purity (>99%) via GC-MS or NMR .

Q. What analytical techniques are most reliable for confirming the structure of this compound?

  • Methodological Answer : Combine spectroscopic methods:
  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm substituent positions (e.g., aromatic protons at δ 6.9–8.2 ppm, piperidine CH2_2 groups at δ 1.3–3.4 ppm) .
  • IR : Identify functional groups (e.g., C-Br stretching at ~500–600 cm1^{-1}) .
  • GC-MS : Detect molecular ion peaks (e.g., m/z 335 for C10_{10}H11_{11}Br2_2N2_2) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Follow hazard codes H225 (flammable liquid) and H301 (toxic if swallowed). Use explosion-proof equipment (P242), avoid ignition sources (P233), and work in fume hoods. Store in airtight containers (P240) at 2–8°C. For spills, neutralize with inert absorbents and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Use density functional theory (DFT) to calculate electron density maps and Fukui indices, identifying reactive sites (e.g., C-3 and C-4 bromine atoms as electrophilic centers). Compare with experimental data from Suzuki-Miyaura couplings to validate predictions. Software like Gaussian or ORCA can model transition states and activation energies .

Q. What strategies resolve contradictions in reported spectroscopic data for piperidine-pyridine derivatives?

  • Methodological Answer : Perform meta-analysis of published NMR and MS data (e.g., NIST Chemistry WebBook ). Replicate conflicting syntheses under standardized conditions (solvent, temperature, concentration) to isolate variables. Use deuterated solvents for NMR consistency and high-resolution MS to distinguish isotopic patterns .

Q. How does the electronic effect of the piperidine substituent influence the stability of this compound?

  • Methodological Answer : Conduct Hammett studies by synthesizing analogs with electron-donating/-withdrawing groups on the piperidine ring. Measure reaction rates (e.g., hydrolysis or photodegradation) via UV-Vis spectroscopy. Correlate substituent effects with calculated σ values using computational tools .

Q. What methodologies identify and quantify trace impurities in this compound batches?

  • Methodological Answer : Use LC-MS/MS with a C18 column and acetonitrile/water gradient to separate impurities. Spike samples with reference standards (e.g., monobromo or dehalogenated byproducts) for calibration. Validate limits of detection (LOD) and quantification (LOQ) per ICH guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.